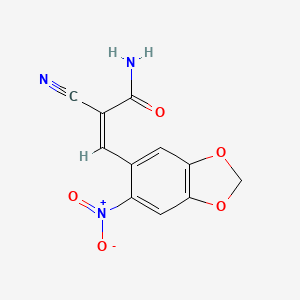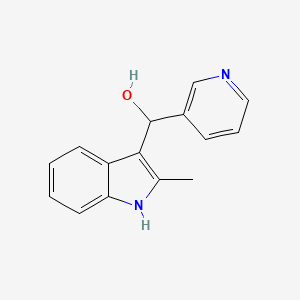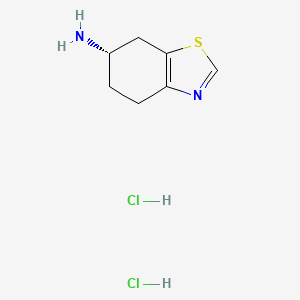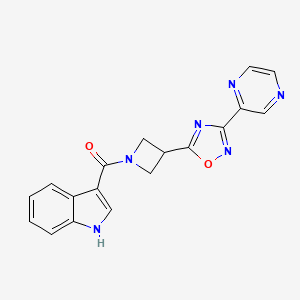
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Chemistry
In the field of synthetic chemistry, derivatives of acrylamides, including compounds similar to (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, have been synthesized for various purposes. For instance, Saikachi and Suzuki (1959) synthesized different acrylamides and esters for potential antibacterial applications, although they found no significant antibacterial activity in vitro. This study highlights the chemical versatility and potential utility of acrylamides in synthetic chemistry (Saikachi & Suzuki, 1959).
Catalysis and Organic Synthesis
Cyanoformates and cyanoformamides, related to acrylamides, are used in nickel/Lewis acid-catalyzed reactions. These reactions are highly stereoselective and regioselective, producing versatile synthetic building blocks. This research by Hirata et al. (2010) demonstrates the potential of acrylamide derivatives in facilitating complex organic synthesis, which can have wide-ranging applications in pharmaceuticals and material science (Hirata et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have been studied for their corrosion inhibition properties. Abu-Rayyan et al. (2022) explored the effectiveness of specific acrylamide derivatives in protecting copper from corrosion in nitric acid solutions. This research is particularly relevant in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Asymmetric Synthesis
The field of asymmetric synthesis, which is crucial for the production of chiral compounds in pharmaceuticals, also utilizes acrylamide derivatives. Kissane and Maguire (2010) reviewed the use of chiral acrylamides in asymmetric 1,3-dipolar cycloadditions. This process is fundamental in creating compounds with specific stereochemical configurations, which is vital in drug development (Kissane & Maguire, 2010).
Photovoltaics and Light Harvesting
In the realm of photovoltaics and light harvesting, acrylamide derivatives have shown potential. Wang et al. (2005) synthesized zinc metalloporphyrins linked with cyano-acrylic acid for use in dye-sensitized solar cells. These compounds demonstrated high efficiency in converting sunlight to electricity, highlighting the role acrylamides can play in renewable energy technologies (Wang et al., 2005).
Molecular Engineering
In molecular engineering, particularly in the development of organic sensitizers for solar cell applications, acrylamide derivatives play a crucial role. Kim et al. (2006) engineered organic sensitizers with acrylamide components, achieving high efficiency in photon-to-current conversion. This work is pivotal in advancing solar energy technology (Kim et al., 2006).
特性
IUPAC Name |
(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKMEVZWPTWHZ-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)


![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)
![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)
![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)